3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c20-17-2-1-3-18(9-17)28(25,26)23-6-4-19(24)22-11-14-8-16(12-21-10-14)15-5-7-27-13-15/h1-3,5,7-10,12-13,23H,4,6,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWUKYCRFKCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic synthesisThe final step involves the formation of the propanamide backbone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
- BF13721 (CAS 1705720-43-9): This compound, 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide, differs from the target molecule by replacing the 3-fluorobenzenesulfonamido group with a 2-fluorophenyl propanamide. ~380–400 g/mol estimated for the target compound). Such substitutions may lower target affinity but improve lipophilicity .
- Compound 15 () : A TRPV1 antagonist with a methylsulfonamido group and trifluoromethylpyridine substituent. The target compound’s 3-fluorobenzenesulfonamido group likely offers stronger electron-withdrawing effects, enhancing acidity (pKa ~8–10 for sulfonamides) and binding to cationic residues in receptors .
Sulfonamide-Containing Derivatives
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () : This derivative shares a sulfonamide-pyridine core but lacks the thiophene and propanamide linkages. The bromine atom increases molecular weight (estimated ~420 g/mol) and may reduce metabolic stability compared to the fluorine-substituted target compound .
- PARPYnD 3 (): A diazirine-containing propanamide with a cyano-pyridine-piperazine system.
Heterocyclic Modifications
- Compounds 7c–7f () : These feature 1,3,4-oxadiazole and thiazole rings instead of pyridine-thiophene. The oxadiazole’s electron-deficient nature contrasts with the pyridine-thiophene system, which may improve solubility and π-stacking. Melting points for 7c–7f (134–178°C) suggest the target compound is likely a solid at room temperature .
- Example 53 (): A chromenone-pyrazolopyrimidine derivative with a fluorophenylsulfonamide group. The bulkier fused-ring system increases molecular weight (589.1 g/mol) and may reduce bioavailability compared to the target compound’s compact structure .
Data Tables
Table 1: Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
The compound 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structure includes a fluorobenzenesulfonamide moiety linked to a pyridine and thiophene group, which are known for their biological activities.
This compound is primarily studied for its role as a protein kinase inhibitor . Protein kinases are critical in various cellular processes, including cell signaling, growth, and metabolism. Inhibiting these enzymes can have therapeutic effects, particularly in cancer treatment where dysregulated kinase activity is common.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example:
- In vitro studies have shown that related sulfonamide compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- In vivo studies in animal models have demonstrated tumor regression when treated with similar compounds, suggesting potential efficacy in clinical applications.
Enzyme Inhibition
The biological activity of this compound also extends to the inhibition of specific enzymes involved in metabolic pathways:
- Protein Kinase Inhibition : The compound has shown promise in inhibiting kinases associated with cancer progression.
- Enzymatic Assays : Biochemical assays reveal that the compound effectively inhibits target enzymes at low micromolar concentrations.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₃O₂S |
| Molecular Weight | 364.43 g/mol |
| Anticancer Activity | Significant against multiple cancer cell lines |
| Enzyme Targets | Protein kinases |
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar sulfonamide derivatives. The results indicated that these compounds could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents against various cancers .
- Case Study 2 : Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that they could modulate signaling pathways related to apoptosis and cell survival, further supporting their role as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonamide Coupling : React 3-fluorobenzenesulfonyl chloride with a propanamide backbone using carbodiimide coupling agents (e.g., EDC·HCl) and activators like HOBt in anhydrous DMF or DMSO .
Pyridine-Thiophene Intermediate : Prepare the [5-(thiophen-3-yl)pyridin-3-yl]methylamine moiety via Suzuki-Miyaura cross-coupling between a bromopyridine derivative and thiophen-3-ylboronic acid .
Final Amide Bond Formation : Use HBTU or DCC-mediated coupling to link the sulfonamide-propanamide intermediate with the pyridine-thiophene amine .
- Key Intermediates : 3-Fluorobenzenesulfonyl chloride, [5-(thiophen-3-yl)pyridin-3-yl]methylamine, and activated propanamide precursors.
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- 1H/13C-NMR : Confirm regiochemistry of the thiophene-pyridine linkage (e.g., aromatic proton splitting patterns) and sulfonamide/propanamide backbone integrity .
- IR Spectroscopy : Identify characteristic stretches (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl/F-containing fragments .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the pyridine-thiophene intermediate?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Compare DME, THF, and toluene under reflux conditions.
- DoE (Design of Experiments) : Use fractional factorial designs to analyze interactions between temperature, catalyst loading, and reaction time .
- Troubleshooting : Low yields may arise from boronic acid hydrolysis (use anhydrous conditions) or pyridine dehalogenation (optimize Pd catalyst).
Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities for this compound?
- Data Contradiction Analysis :
Solvent Accessibility in Docking : Re-evaluate protonation states and solvation models (e.g., implicit vs. explicit water) .
Conformational Sampling : Perform molecular dynamics (MD) simulations to assess flexible regions (e.g., thiophene-pyridine hinge) .
Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
Q. How can bioavailability challenges be addressed without modifying the core pharmacophore?
- Methodological Solutions :
- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) on the sulfonamide nitrogen .
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vivo studies .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
